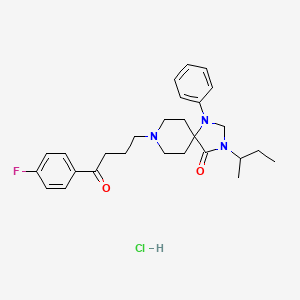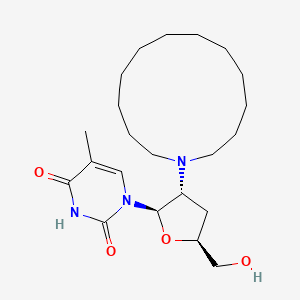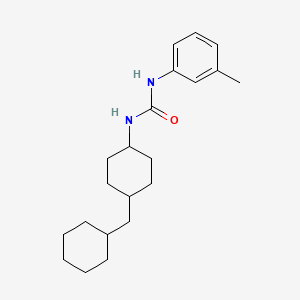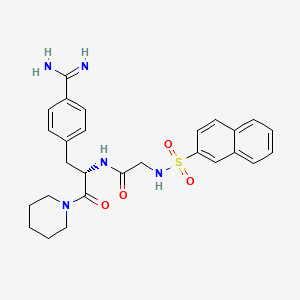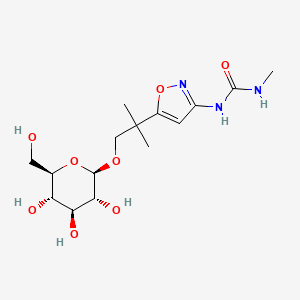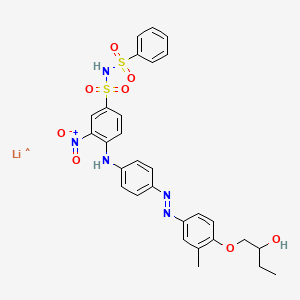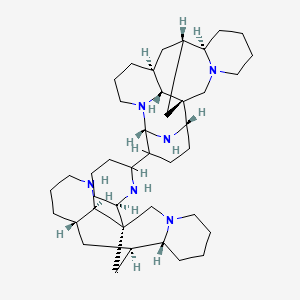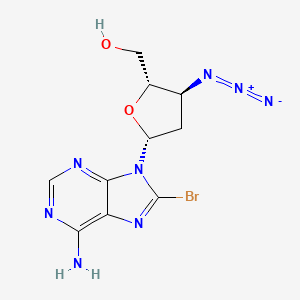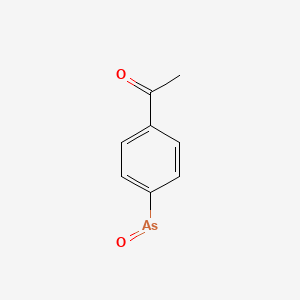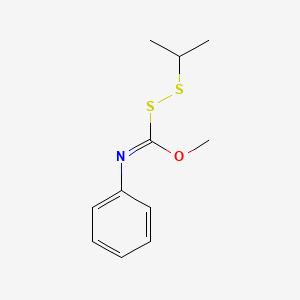
(((Isopropyldithio)(methoxy)methylene)amino)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((Isopropyldithio)(methoxy)methylene)amino)benzene is an organic compound with the molecular formula C₁₁H₁₅NOS₂ This compound features a benzene ring substituted with an isopropyldithio group, a methoxy group, and a methyleneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((Isopropyldithio)(methoxy)methylene)amino)benzene typically involves the reaction of benzene derivatives with appropriate reagents to introduce the isopropyldithio, methoxy, and methyleneamino groups. One common method involves the use of thiol and methoxy reagents under controlled conditions to achieve the desired substitution on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
(((Isopropyldithio)(methoxy)methylene)amino)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isopropyldithio group to thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
(((Isopropyldithio)(methoxy)methylene)amino)benzene has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (((Isopropyldithio)(methoxy)methylene)amino)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, leading to changes in their activity. This interaction can result in various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
Methoxybenzene: A simpler compound with only a methoxy group attached to the benzene ring.
Isopropylbenzene: Contains an isopropyl group attached to the benzene ring.
Aminobenzene: Features an amino group attached to the benzene ring.
Uniqueness
(((Isopropyldithio)(methoxy)methylene)amino)benzene is unique due to the presence of multiple functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
64316-49-0 |
|---|---|
Molecular Formula |
C11H15NOS2 |
Molecular Weight |
241.4 g/mol |
IUPAC Name |
methyl N-phenyl-1-(propan-2-yldisulfanyl)methanimidate |
InChI |
InChI=1S/C11H15NOS2/c1-9(2)14-15-11(13-3)12-10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
VXBZGOXXNIJLSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SSC(=NC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide;oxalic acid](/img/structure/B12789536.png)
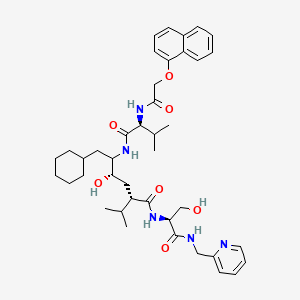
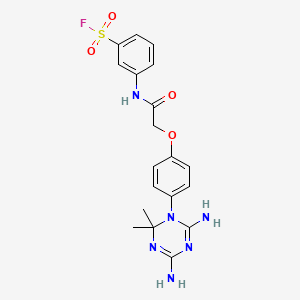
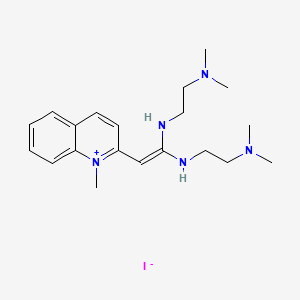
![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)
